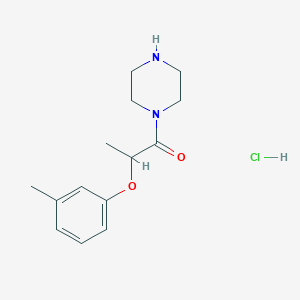

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 1334148-91-2) is a synthetic organic compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.79 g/mol . Structurally, it consists of a 3-methylphenoxy group attached to a propan-1-one backbone, which is further linked to a piperazine ring in its hydrochloride salt form. The compound is described as a white to off-white powder, though detailed safety data (e.g., toxicity, handling precautions) remain unavailable in public domains . Its IUPAC name and SMILES notation highlight the piperazine moiety’s role in its chemical identity, which may influence its solubility, stability, and biological activity .

Properties

IUPAC Name |

2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16;/h3-5,10,12,15H,6-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHGBVWETOYGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Key Intermediate: 3-Methylphenoxy Epoxypropane

The synthesis begins with the reaction of 3-methylphenol with epichlorohydrin under alkaline conditions to form an epoxide intermediate:

- Reaction conditions: Alkaline medium (commonly potassium carbonate or potassium hydroxide as base).

- Mechanism: Nucleophilic substitution where the phenolate ion attacks epichlorohydrin to form 1,2-epoxy-3-(3-methylphenoxy)propane.

- Temperature: Typically elevated to facilitate reaction (e.g., 60–80 °C).

- Duration: Several hours until completion.

This step yields the epoxide intermediate as an oil, which is used directly in the next step without purification.

Nucleophilic Ring Opening with Piperazine

The epoxide intermediate undergoes ring opening via nucleophilic attack by piperazine :

- Solvent: n-propanol or tetrahydrofuran (THF) is commonly used.

- Conditions: Heating under reflux to promote aminolysis.

- Outcome: Formation of 2-(3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one base.

- Notes: The reaction proceeds with high regioselectivity, opening the epoxide ring at the less hindered carbon adjacent to the phenoxy group.

This step yields the free base compound as an oil or solid, depending on reaction scale and conditions.

Conversion to Hydrochloride Salt

The free base is converted to its hydrochloride salt to improve stability and facilitate handling:

- Method: Treatment of the base with excess ethanolic hydrochloric acid or gaseous HCl in ethanol.

- Purification: Recrystallization from ethanol/acetone or ethanol to obtain pure hydrochloride salt crystals.

- Yield: High purity hydrochloride salt suitable for research and pharmaceutical applications.

Synthetic Route Summary

| Step | Reactants/Intermediates | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Methylphenol + Epichlorohydrin | Nucleophilic substitution (alkaline) | Alkaline medium, 60–80 °C, several hours | 1,2-Epoxy-3-(3-methylphenoxy)propane (epoxide intermediate) |

| 2 | Epoxide intermediate + Piperazine | Epoxide ring opening (aminolysis) | Reflux in n-propanol or THF | 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one (free base) |

| 3 | Free base + HCl (ethanolic) | Salt formation | Room temperature, recrystallization | 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride |

Research Findings and Optimization Notes

- Base selection: Potassium carbonate and potassium hydroxide are effective bases for the initial nucleophilic substitution step, with potassium hydroxide offering slightly faster reaction rates.

- Reaction time and temperature: Heating to 175 °C in sealed tubes accelerates nucleophilic aromatic substitution reactions, but for this compound, moderate reflux temperatures suffice for epoxide formation and ring opening.

- Purification: Recrystallization from ethanol/acetone mixtures yields pure hydrochloride salts with sharp melting points, confirming product integrity.

- Yield: Typical yields for the multi-step synthesis range from 50% to 70% depending on scale and purification rigor.

Comparative Analysis with Similar Piperazine Derivatives

| Feature | This compound | Similar Piperazine Derivatives (e.g., 2,6-dimethylphenoxy analogs) |

|---|---|---|

| Synthetic complexity | Moderate multi-step synthesis | Similar multi-step procedures |

| Key intermediate | Epichlorohydrin-derived epoxide | Epichlorohydrin or bromide intermediates |

| Reaction conditions | Mild alkaline, reflux in alcohol solvents | Comparable conditions |

| Purification | Recrystallization from ethanol/acetone | Similar purification methods |

| Biological activity relevance | High affinity for neurotransmitter receptors due to piperazine | Similar receptor interactions |

Scientific Research Applications

Chemistry

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile scaffold in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor studies. The piperazine ring is known to interact with neurotransmitter receptors, which may modulate their activity. This interaction suggests potential applications in neuropharmacology and the development of new therapeutic agents targeting neurological disorders.

Medicine

The pharmacological properties of this compound are being explored for potential therapeutic effects. Studies have indicated its efficacy in modulating biological pathways relevant to various diseases, particularly those involving neurotransmitter systems . Further research may elucidate its role in drug development and therapeutic applications.

Industry

This compound is utilized in the development of new materials and chemical processes within industrial settings. Its chemical properties allow for innovative applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methylphenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cathinone Derivatives

Cathinones, such as 4-MMC (mephedrone) and 4-MEC, share the 2-amino-1-phenylpropan-1-one core but differ in substituents (Table 1). For example:

- 4-MMC: (R/S)-2-(methylamino)-1-(4-methylphenyl)propan-1-one .

- 4-MEC: (R/S)-2-(ethylamino)-1-(4-methylphenyl)propan-1-one .

Key Differences :

- The 3-methylphenoxy group differs from the 4-methylphenyl or fluorophenyl moieties in cathinones, which are critical for serotonin/norepinephrine reuptake inhibition (SNDRI) activity .

Piperazine-Containing Analogues

Piperazine derivatives often exhibit CNS activity. Examples include:

- 3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one hydrochloride: A adenosine A2A receptor antagonist with a benzoxazolyl group .

- Fluacizine: 3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one hydrochloride, a psychostimulant .

Key Similarities :

- The propan-1-one–piperazine linkage is conserved, suggesting shared synthetic routes (e.g., coupling via DCM/TFA reactions) .

- Both the target compound and fluacizine are hydrochloride salts, enhancing aqueous solubility for CNS delivery .

Pharmacological and Physicochemical Properties

Receptor Interactions

- Cathinones (4-MMC, 4-MEC): Act as SNDRIs, increasing extracellular serotonin, dopamine, and norepinephrine .

- Piperazine Derivatives: Often target serotonin (5-HT) or dopamine receptors. For example, fluacizine’s phenothiazine moiety interacts with dopaminergic pathways , while the target compound’s piperazine may modulate 5-HT receptors akin to tricyclic antidepressants (e.g., clozapine) .

Hydrogen Bonding and Solubility

- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (Compound 4 in ) forms hydrogen bonds (N–H···Cl, O–H···O) critical for crystal packing and solubility .

Biological Activity

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, a compound with the molecular formula , has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate : The reaction of 3-methylphenol with epichlorohydrin produces an intermediate compound.

- Piperazine Reaction : This intermediate is then reacted with piperazine to form the desired product.

- Hydrochloride Salt Formation : The free base is converted into its hydrochloride salt for stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the piperazine ring. The methylphenoxy group enhances binding affinity, potentially modulating receptor activity.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Screening

A study evaluated the antimicrobial activity of this compound along with related compounds. The results showed:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | 10 | E. coli, Pseudomonas aeruginosa |

| Control (Ciprofloxacin) | 0.21 | E. coli, Pseudomonas aeruginosa |

The compound exhibited an MIC value of 10 µM against E. coli and Pseudomonas aeruginosa, indicating a moderate level of antimicrobial activity compared to ciprofloxacin, which had an MIC of 0.21 µM .

Cytotoxicity Assays

In cytotoxicity studies, the compound was assessed using MTT assays on human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 22 |

These results suggest that this compound has promising cytotoxic effects, particularly against HeLa cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared to its analogs:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-(4-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | Different methyl position | Moderate antimicrobial |

| 2-(3-Chlorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | Chlorine substitution | Enhanced cytotoxicity |

These comparisons highlight how structural variations influence biological activity, suggesting that small modifications can significantly alter efficacy .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.